tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Overview
Description
tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: It can also undergo reduction reactions to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is widely used as a protecting group in organic synthesis. It helps in protecting amine groups during multi-step synthesis processes, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.
4-Methylpiperidine: Contains the piperidine ring but lacks the tert-butyl carbamate group.
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate: Similar structure with a hydroxyl group instead of a methyl group on the piperidine ring.
Uniqueness: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-methylpiperidine ring. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIYCSNDWNMPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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